

Ethyl 2-oxobutanoate as a flavoring agent in food science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-oxobutanoate

Cat. No.: B100451

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-oxobutanoate** as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxobutanoate (CAS No. 15933-07-0) is an organic ester that contributes to the flavor profiles of various foods. This technical guide provides a comprehensive overview of its chemical properties, sensory characteristics, natural occurrence, synthesis, and analytical methods for its detection. The document also explores its biosynthetic origins and regulatory status, highlighting areas where further research is needed. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support researchers in the fields of food science and flavor chemistry.

Introduction

Flavor is a critical attribute of food, influencing consumer preference and acceptance. The aroma-active compounds responsible for flavor are often present in trace amounts and belong to various chemical classes, including esters, aldehydes, ketones, and sulfur compounds.

Ethyl 2-oxobutanoate, an α -keto ester, is recognized for its contribution to the fruity and complex aromas of certain foods. Understanding the chemical and sensory properties of such molecules is essential for flavor creation, quality control, and the development of novel food products. This guide serves as a technical resource for scientists and researchers,

consolidating available information on **ethyl 2-oxobutanoate** and providing detailed methodologies for its study.

Chemical and Physical Properties

Ethyl 2-oxobutanoate is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] Its chemical structure features an ethyl ester group and a ketone functional group at the alpha position, making it a reactive molecule that can participate in various chemical reactions.[3]

Table 1: Physicochemical Properties of **Ethyl 2-oxobutanoate**

Property	Value	Source(s)
CAS Number	15933-07-0	[4][5]
Molecular Formula	C6H10O3	[4][5]
Molecular Weight	130.14 g/mol	[4][5]
IUPAC Name	ethyl 2-oxobutanoate	[6]
Synonyms	Ethyl- α -ketobutyrate	[7]
Physical Form	Liquid	[2][6]
Boiling Point	168-169 °C (decomposes)	[8][9]
Storage Temperature	2-8 °C, under inert atmosphere	[5][6]

Sensory Properties and Organoleptic Profile

The sensory characteristics of a flavor compound are critical to its application in the food industry. The perceived flavor is a combination of taste and aroma, with the latter being detected by olfactory receptors.

Flavor Profile

Ethyl 2-oxobutanoate is generally described as having a fruity and complex aroma. Specific descriptors that have been associated with related compounds include winery, green, herbal, and ethereal notes.[10] The overall flavor profile of α -keto esters can be influenced by their chemical structure and the food matrix in which they are present.[11][12]

Quantitative Sensory Data

A comprehensive search of publicly available scientific literature did not yield specific, validated odor or taste detection thresholds for **ethyl 2-oxobutanoate**. The determination of these thresholds is a critical area for future research to better understand its potency as a flavoring agent. For context, other short-chain ethyl esters have odor detection thresholds in water in the parts-per-billion range.

Table 2: Sensory Descriptors for Related Fruity Esters

Compound	Sensory Descriptors
Ethyl butanoate	Fruity, Pineapple, Tropical, Tutti-frutti, Sweet[13]
Ethyl hexanoate	Fruity, Red Apple, Aniseed, Cherry-like[14]
Ethyl 2-methylbutanoate	Fresh fruity, Apple-like[15]

Natural Occurrence and Biosynthesis

Ethyl 2-oxobutanoate is a natural constituent of some fruits and fermented products, although quantitative data on its concentration in various foods is scarce. Its presence is a result of the metabolic activities of plants and microorganisms.

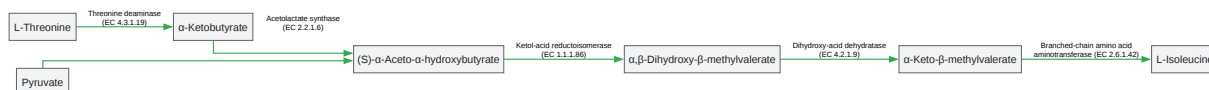
Natural Occurrence

While specific concentrations are not well-documented, esters are known to be significant contributors to the aroma of fruits like strawberries.[14] The volatile profile of strawberries is complex and changes with cultivar, maturity, and storage conditions.[16][17] It is plausible that **ethyl 2-oxobutanoate** is present as a minor component in the volatile fraction of such fruits. Similarly, in fermented beverages like beer and wine, the metabolic activity of yeast produces a wide array of esters and other flavor compounds.[18]

Biosynthesis

The biosynthesis of α -keto acids is intrinsically linked to amino acid metabolism.[11][19] The likely precursor for the butanoate backbone of **ethyl 2-oxobutanoate** is α -keto- β -methylvaleric acid, an intermediate in the catabolism of L-isoleucine.[12] In microorganisms such as yeast, L-

isoleucine is converted to its corresponding α -keto acid via transamination.[20] This α -keto acid can then undergo further enzymatic or chemical modifications. The formation of the ethyl ester is likely catalyzed by alcohol acyltransferases (AATs), which utilize ethanol as a substrate, a process well-documented in yeast during fermentation.[21]



[Click to download full resolution via product page](#)

Figure 1: Biosynthesis of α -Keto- β -methylvalerate from L-Threonine and Pyruvate.

Synthesis and Manufacturing

The chemical synthesis of **ethyl 2-oxobutanoate** can be achieved through several general methods for α -keto ester formation. However, a specific, validated protocol for food-grade synthesis is not readily available in the public domain. A plausible laboratory-scale synthesis involves the Claisen condensation of diethyl oxalate with a suitable Grignard reagent derived from an ethyl halide, followed by hydrolysis and decarboxylation.

General Laboratory Synthesis Protocol (Illustrative):

- **Preparation of Grignard Reagent:** Ethylmagnesium bromide is prepared by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- **Condensation:** The Grignard reagent is added dropwise to a cooled solution of diethyl oxalate in anhydrous diethyl ether. This reaction forms the magnesium salt of the α -keto ester.
- **Hydrolysis:** The reaction mixture is quenched by the slow addition of a cold, dilute acid (e.g., sulfuric acid or hydrochloric acid) to hydrolyze the magnesium salt.

- **Workup and Purification:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **ethyl 2-oxobutanoate**.

Note: This is a general procedure and would require optimization for yield and purity. For food-grade applications, all reagents and solvents must meet stringent purity standards, and the process would need to be validated.

Analytical Methodologies

The detection and quantification of **ethyl 2-oxobutanoate** in food matrices typically involve chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). Due to its volatile nature, headspace sampling techniques are often employed.

Experimental Protocol: HS-SPME-GC-MS Analysis of **Ethyl 2-oxobutanoate** in a Strawberry Matrix

This protocol is a representative method based on established procedures for the analysis of volatile compounds in strawberries.[\[1\]](#)[\[8\]](#)[\[17\]](#)

1. Materials and Reagents:

- Strawberries
- Sodium chloride (NaCl)
- Deionized water
- **Ethyl 2-oxobutanoate** analytical standard
- Internal standard (e.g., ethyl nonanoate)
- Solid-phase microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)
- 20 mL headspace vials with PTFE-lined septa

2. Sample Preparation:

- Homogenize 100 g of fresh strawberries.
- Weigh 5 g of the homogenate into a 20 mL headspace vial.
- Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.
- Spike the sample with a known concentration of the internal standard.
- Seal the vial immediately with a PTFE-lined septum and cap.

3. Headspace Solid-Phase Microextraction (HS-SPME):

- Place the vial in a heating block or water bath at 50°C.
- Equilibrate the sample for 15 minutes.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.
- Retract the fiber and immediately introduce it into the GC injection port.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- GC System: Agilent 6890 or equivalent.
- Injector: Splitless mode, 250°C.
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at 5°C/min.
 - Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

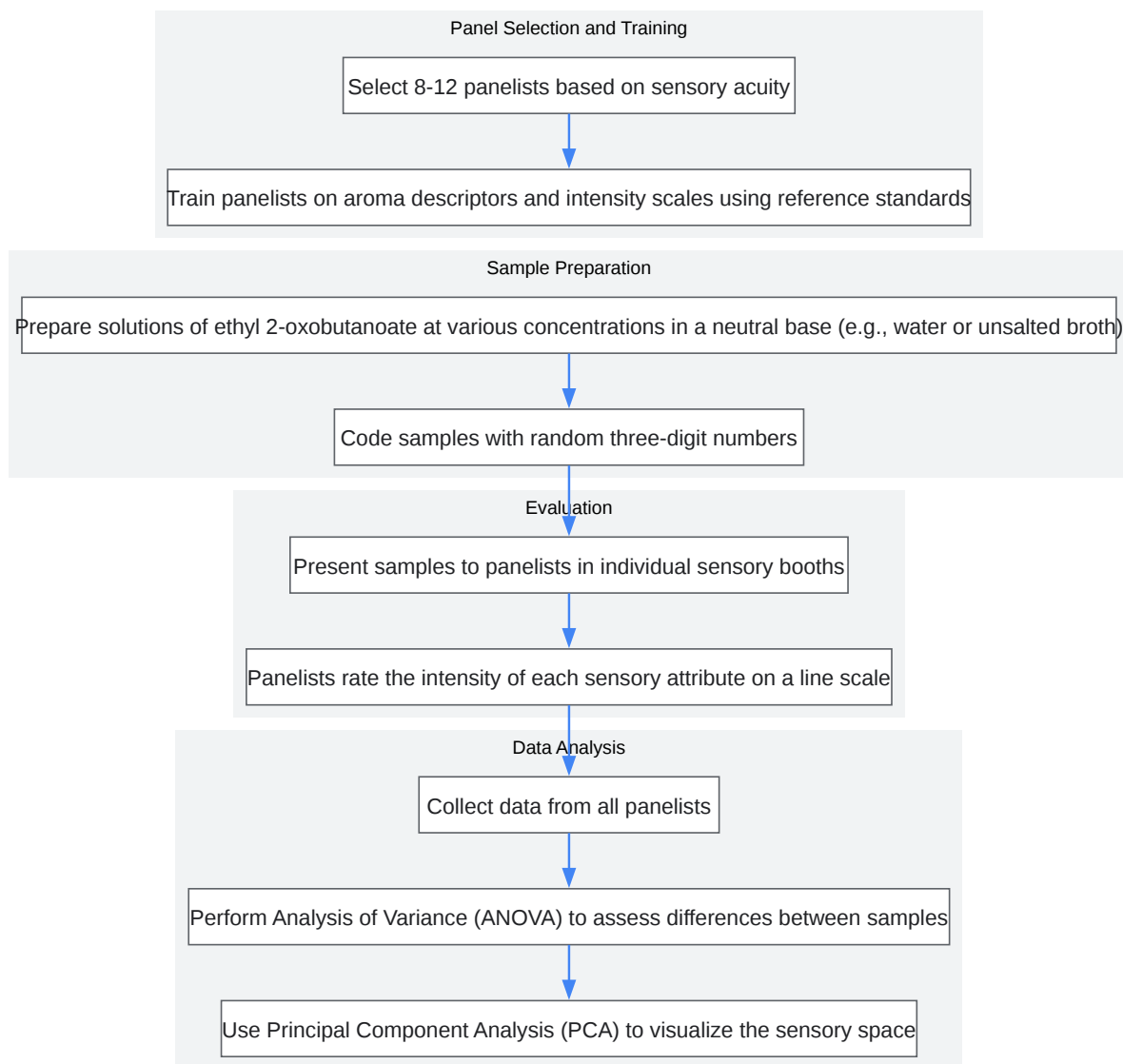
- MS System: Agilent 5973 or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

5. Data Analysis:

- Identify **ethyl 2-oxobutanoate** by comparing its mass spectrum and retention time with that of the analytical standard.
- Quantify the concentration of **ethyl 2-oxobutanoate** by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Sensory Evaluation Protocols

To formally characterize the sensory properties of **ethyl 2-oxobutanoate**, a trained sensory panel would be required. Quantitative Descriptive Analysis (QDA) is a suitable method for this purpose.



[Click to download full resolution via product page](#)

Figure 2: A Generalized Workflow for the Sensory Evaluation of a Flavoring Agent.

Applications in Food and Flavor Industry

Given its fruity and complex aroma profile, **ethyl 2-oxobutanoate** can be used as a flavoring agent in a variety of food products to enhance or impart specific notes.

- **Beverages:** It can contribute to the fruity character of both alcoholic and non-alcoholic beverages.
- **Confectionery:** It may be used in hard candies, gummies, and other sweets to provide a fruity flavor.
- **Baked Goods:** In fillings for pastries and cakes, it can enhance fruit flavors.
- **Dairy Products:** It could be used in yogurts and ice creams to complement fruit preparations.

The specific use level would depend on the food matrix, the desired flavor profile, and regulatory limits.

Regulatory Status

The regulatory status of a flavoring agent is a critical consideration for its use in food products. In the United States, many flavoring substances are designated as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.^[22] A comprehensive search of the publicly available FEMA GRAS lists did not identify a specific entry for **ethyl 2-oxobutanoate** (CAS No. 15933-07-0).^[23] This suggests that it may not be on the FEMA GRAS list, or it may be covered under a more general listing for natural flavors if it is a constituent of a natural extract that has been deemed GRAS. Further regulatory clarification would be required for its intentional addition to food products in the United States.

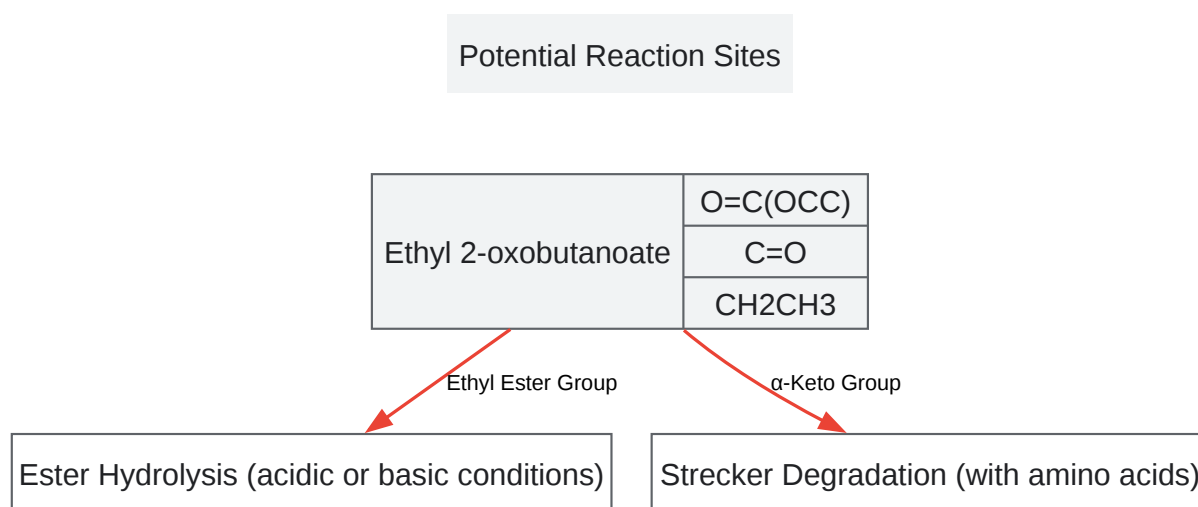
Stability and Reactivity in Food Matrices

The stability of flavor compounds during food processing and storage is crucial for maintaining product quality. As an α -keto ester, **ethyl 2-oxobutanoate** has two reactive functional groups that can participate in various reactions.

- **Thermal Stability:** Studies on related α -ketoacyl peptides have shown that the α -keto group can catalyze the hydrolysis of adjacent bonds, and that these compounds are generally less

stable than their unmodified counterparts, especially at elevated temperatures typical of cooking or roasting.[2][3][24]

- Reactions with Other Food Components: The ketone group can react with amino acids via the Strecker degradation pathway, leading to the formation of Strecker aldehydes and other flavor compounds. This could alter the flavor profile of the food over time.



[Click to download full resolution via product page](#)

Figure 3: Chemical Structure and Potential Reaction Sites of **Ethyl 2-oxobutanoate**.

Conclusion and Future Research

Ethyl 2-oxobutanoate is a potentially important contributor to the fruity and complex aromas of various foods. While its basic chemical properties are known, there are significant gaps in the scientific literature regarding its quantitative sensory data, natural occurrence, and specific food-grade synthesis and analytical protocols. Further research is warranted in these areas to fully understand its role in food flavor and to facilitate its broader application in the flavor industry. Key areas for future investigation include:

- Determination of the odor and taste detection thresholds of pure **ethyl 2-oxobutanoate**.
- Quantitative analysis of its concentration in fruits, fermented beverages, and other foods.

- Development and validation of a standardized, food-grade synthesis protocol.
- Clarification of its regulatory status, including its potential inclusion on the FEMA GRAS list.
- Studies on its stability and reactivity in various food matrices under different processing conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ars.usda.gov [ars.usda.gov]
- 2. 15933-07-0 Ethyl 2-oxobutanoate AKSci W3459 [aksci.com]
- 3. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)- α -acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)- α -acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 001chemical.com [001chemical.com]
- 5. 15933-07-0|Ethyl 2-oxobutanoate|BLD Pharm [bldpharm.com]
- 6. Ethyl 2-oxobutanoate | 15933-07-0 [sigmaaldrich.com]
- 7. ethyl- α -ketobutyrate [webbook.nist.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl Butyrate Flavour Standard | Sensory Training [flavoractiv.com]
- 14. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 20. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Ethyl 2-oxobutanoate as a flavoring agent in food science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100451#ethyl-2-oxobutanoate-as-a-flavoring-agent-in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com